N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2034295-35-5
VCID: VC7298835
InChI: InChI=1S/C16H17F3N4O3S/c17-16(18,19)11-3-5-23-14(8-11)21-22-15(23)9-20-27(24,25)12-1-2-13-10(7-12)4-6-26-13/h1-2,7,11,20H,3-6,8-9H2
SMILES: C1CN2C(=NN=C2CNS(=O)(=O)C3=CC4=C(C=C3)OCC4)CC1C(F)(F)F
Molecular Formula: C16H17F3N4O3S
Molecular Weight: 402.39

N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

CAS No.: 2034295-35-5

Cat. No.: VC7298835

Molecular Formula: C16H17F3N4O3S

Molecular Weight: 402.39

* For research use only. Not for human or veterinary use.

N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide - 2034295-35-5

Specification

CAS No. 2034295-35-5
Molecular Formula C16H17F3N4O3S
Molecular Weight 402.39
IUPAC Name N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Standard InChI InChI=1S/C16H17F3N4O3S/c17-16(18,19)11-3-5-23-14(8-11)21-22-15(23)9-20-27(24,25)12-1-2-13-10(7-12)4-6-26-13/h1-2,7,11,20H,3-6,8-9H2
Standard InChI Key IYQXLHYDLJEBMX-UHFFFAOYSA-N
SMILES C1CN2C(=NN=C2CNS(=O)(=O)C3=CC4=C(C=C3)OCC4)CC1C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro- triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is C₁₆H₁₇F₃N₄O₃S, with a molecular weight of 402.39 g/mol. Key structural features include:

  • A tetrahydrotriazolopyridine ring system substituted with a trifluoromethyl group at position 7.

  • A sulfonamide bridge linking the triazolopyridine core to a 2,3-dihydrobenzofuran moiety.

Table 1: Key Chemical Properties

PropertyValue
CAS Number2034295-35-5
IUPAC NameN-[[7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,] triazolo[4,3-a]pyridin-3-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Molecular FormulaC₁₆H₁₇F₃N₄O₃S
Molecular Weight402.39 g/mol
SMILESC1CN2C(=NN=C2CNS(=O)(=O)C3=CC4=C(C=C3)OCC4)CC1C(F)(F)F
InChI KeyIYQXLHYDLJEBMX-UHFFFAOYSA-N

The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation, while the sulfonamide moiety contributes to hydrogen bonding interactions with biological targets .

Synthesis and Characterization

While the exact synthetic route for this compound remains undisclosed in public literature, analogous triazolo[4,3-a]pyridine derivatives are typically synthesized via cyclocondensation reactions. For example, triazolopyridines are often prepared by reacting hydrazines with appropriately substituted pyridine precursors, followed by functionalization with sulfonamide groups .

Hypothetical Synthesis Pathway:

  • Formation of the Triazolopyridine Core: Cyclization of 7-trifluoromethyl-1,2,3,4-tetrahydropyridine with a hydrazine derivative.

  • Methylamine Introduction: Alkylation at the 3-position of the triazolopyridine ring.

  • Sulfonamide Coupling: Reaction of the methylamine intermediate with 2,3-dihydrobenzofuran-5-sulfonyl chloride.

Characterization likely employs techniques such as NMR (¹H, ¹³C, ¹⁹F), HRMS, and X-ray crystallography to confirm regiochemistry and stereochemistry .

Compound ClassTarget PathwayIC₅₀/EC₅₀
Triazolopyridine-sulfonamidePlasmodium falciparum2.24–4.98 μM
Trifluoromethyl-triazolopyridineViral proteases<10 μM

Future Research Directions

  • Mechanistic Studies: Elucidate molecular targets via proteomics and crystallography.

  • ADMET Profiling: Assess pharmacokinetics, including blood-brain barrier permeability.

  • Structural Optimization: Modify the dihydrobenzofuran moiety to enhance selectivity.

  • In Vivo Efficacy Trials: Evaluate antimalarial activity in murine models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator